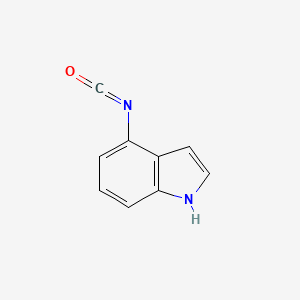
3-氯-5-氟异喹啉
描述
3-Chloro-5-fluoroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. It has a molecular weight of 181.6 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 3-Chloro-5-fluoroisoquinoline involves the use of sodium hydroxide and sodium nitrite in tetrafluoroboric acid, diethyl ether, and ethanol . The precursor, 3-chloro-5-amino-isoquinoline, is dissolved in a mixture of 40% fluoroboric acid and ethanol, and then a cold saturated aqueous solution of sodium nitrite is added . The resulting diazonium fluoroborate salt is washed with an ethanol/diethyl ether mixture and allowed to dry . The solid product is heated until the evolution of nitrogen ceases .Molecular Structure Analysis
The IUPAC name for 3-Chloro-5-fluoroisoquinoline is the same as its common name . The InChI code for the compound is 1S/C9H5ClFN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H .Chemical Reactions Analysis
The synthesis of 3-Chloro-5-fluoroisoquinoline involves a reaction that results in the evolution of nitrogen . The reaction mixture is then steam distilled, and the distillate is extracted with diethyl ether . The ether extract is dried, and the solvent is then evaporated off to yield 3-Chloro-5-fluoroisoquinoline .Physical and Chemical Properties Analysis
3-Chloro-5-fluoroisoquinoline is a powder at room temperature . It has a melting point range of 64-66°C .科学研究应用
衍生物和分子结构
对氟异喹啉衍生物(如 4-氟异喹啉-5-磺酰氯)的研究揭示了它们的分子结构和相互作用。这些衍生物,包括各种磺酰基和氟异喹啉化合物,由于不同官能团之间的相互作用而表现出独特的分子构象,这可能对设计用于各种应用的特定分子有影响 (大庭等人,2012)。
合成方法
使用 α-卤代酮的弗里德兰德反应探索了 3-卤代喹啉(包括 3-氟、3-氯和 3-溴喹啉)的合成。该方法突出了在平行合成条件下合成各种喹啉衍生物(可能包括 3-氯-5-氟异喹啉)的灵活性 (Ryabukhin 等人,2011)。
抗菌特性
一些喹啉衍生物,包括具有氯和氟基团的衍生物,因其抗菌特性而受到研究。2-(5-(2-氯-6-氟喹啉-3-基)-3-(芳基)-4,5-二氢-1H-吡唑-1-基)噻唑-4(5H)-酮等化合物对各种细菌菌株表现出显着的抗菌活性,表明在开发新型抗菌剂中具有潜在应用 (Desai 等人,2012)。
抗肿瘤剂
对 2-苯基喹啉-4-酮(一类与 3-氯-5-氟异喹啉相关的化合物)的研究导致了潜在抗癌候选药物的开发。这些化合物对肿瘤细胞系表现出显着的抑制活性,表明它们作为抗肿瘤剂的潜力 (Chou 等人,2010)。
荧光衍生化剂
氯喹啉,例如氯异硫氰酸酯喹啉,已被用作伯胺和仲胺的荧光衍生化剂。这些化合物与胺反应生成荧光的噻唑喹啉,这在分析化学和生物学研究中可能很重要 (伯恩斯坦等人,1993)。
蛋白质荧光研究
氟代杂环化合物(如氟代二氢喹唑啉衍生物)与其与人血清白蛋白 (HSA) 的相互作用进行了研究。这些研究提供了对 HSA 与这些化合物相互作用后的结合和构象变化的见解,这与药物设计和药代动力学有关 (王等人,2016)。
氟代杂环化合物的合成
在包括与 3-氯-5-氟异喹啉相关的各种氟代杂环化合物的合成方面取得了重大进展。铑(III)催化的 C-H 活化等技术已被用于创建不同的结构,这在制药和农化工业中很重要 (Wu 等人,2017)。
选择性抑制剂研究
对 3-氟甲基-1,2,3,4-四氢异喹啉(结构上与 3-氯-5-氟异喹啉相关)的研究表明它们作为苯乙醇胺 N-甲基转移酶等特定酶的选择性抑制剂的潜力。此类化合物可在神经科学和药理学中得到应用 (Grunewald 等人,1999)。
安全和危害
未来方向
Fluorinated isoquinolines, such as 3-Chloro-5-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties . A number of fluorinated isoquinolines have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles . Future research may focus on further developing these synthetic methodologies and exploring new applications for these compounds .
属性
IUPAC Name |
3-chloro-5-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMIHFVPBJRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


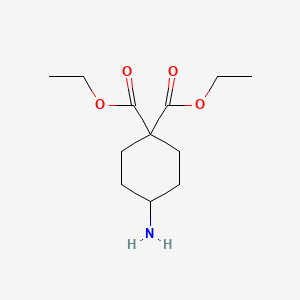
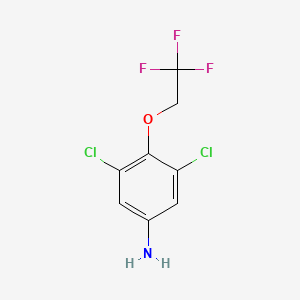

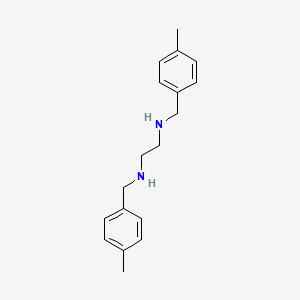
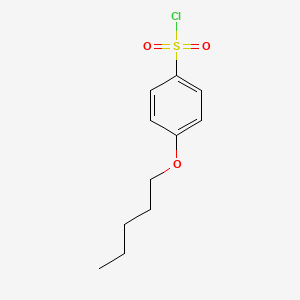
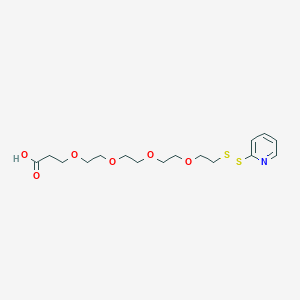
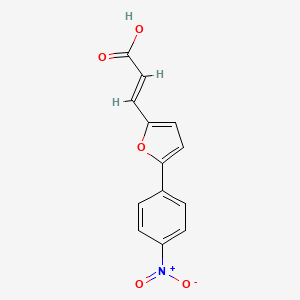
![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)
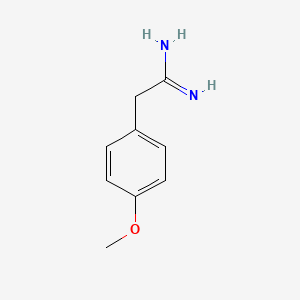
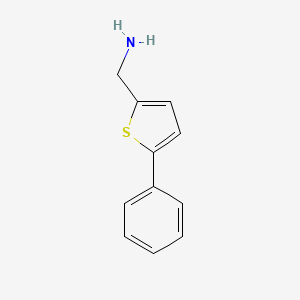

![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)
![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)
